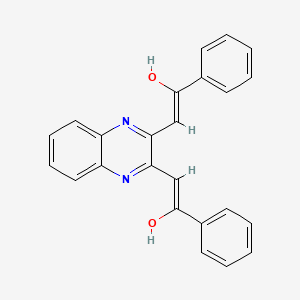

(2Z,2'Z)-2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone)

Description

The compound (2Z,2'Z)-2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) is a quinoxaline-derived bis-ketone featuring a conjugated diylidene core. Its nitro-substituted analog, (2Z,2'Z)-2,2'-(6-Nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) (QY-0802), has been documented with 95% purity (CAS: 150012-79-6) . The quinoxaline backbone enables π-conjugation, while the phenyl and ketone substituents influence electronic and steric properties, making it relevant for materials science or medicinal chemistry.

Properties

CAS No. |

253133-06-1 |

|---|---|

Molecular Formula |

C24H18N2O2 |

Molecular Weight |

366.4 g/mol |

IUPAC Name |

2-[3-(2-hydroxy-2-phenylethenyl)quinoxalin-2-yl]-1-phenylethenol |

InChI |

InChI=1S/C24H18N2O2/c27-23(17-9-3-1-4-10-17)15-21-22(16-24(28)18-11-5-2-6-12-18)26-20-14-8-7-13-19(20)25-21/h1-16,27-28H |

InChI Key |

ISVBYKIJCLSXCY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3N=C2C=C(C4=CC=CC=C4)O)O |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C/C2=NC3=CC=CC=C3N=C2/C=C(\O)/C4=CC=CC=C4)/O |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3N=C2C=C(C4=CC=CC=C4)O)O |

Origin of Product |

United States |

Biological Activity

The compound (2Z,2'Z)-2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) is a derivative of dihydroquinoxaline and has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action associated with this compound, drawing from diverse research studies and findings.

Synthesis

The synthesis of (2Z,2'Z)-2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) typically involves the condensation of appropriate precursors that include quinoxaline derivatives. The general synthetic pathway can be summarized as follows:

- Starting Materials : Dihydroquinoxaline and phenylacetone derivatives.

- Reaction Conditions : The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or acetonitrile.

- Yield : The yields can vary based on the specific conditions and purity of starting materials used.

Biological Activity

The biological activities of this compound are primarily linked to its structural features that allow it to interact with various biological targets. Below is a summary of its notable activities:

Antiviral Activity

Research indicates that compounds related to dihydroquinoxaline structures exhibit significant antiviral properties. For instance:

- Mechanism : They act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are critical in the treatment of viral infections such as HIV.

- Case Study : A related compound showed an IC50 value of 118 µM against HIV-1, demonstrating its potential as an antiviral agent .

Anticancer Activity

Dihydroquinoxaline derivatives have been studied for their anticancer properties:

- Mechanism : They induce cytotoxic effects on cancer cell lines through apoptosis and inhibition of cell proliferation.

- Case Study : Compounds with similar structures demonstrated IC50 values below 10 µM against HeLa cells .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties:

- Mechanism : It may act as an antagonist for certain inflammatory mediators or receptors.

- Case Study : Related compounds showed significant inhibition of pro-inflammatory cytokines in vitro .

Data Table: Biological Activities of Dihydroquinoxaline Derivatives

| Compound Name | Biological Activity | Mechanism | IC50/Effect | Reference |

|---|---|---|---|---|

| (Compound A) | Antiviral | NNRTI | 118 µM | |

| (Compound B) | Anticancer | Apoptosis | <10 µM | |

| (Compound C) | Anti-inflammatory | Cytokine Inhibition | 0.12 nM |

The mechanisms by which (2Z,2'Z)-2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : By binding to active sites on enzymes involved in viral replication or cancer cell proliferation.

- Receptor Modulation : Altering the activity of receptors associated with inflammation or cellular growth.

Scientific Research Applications

Anticancer Activity

Research indicates that quinoxaline derivatives exhibit significant anticancer properties. (2Z,2'Z)-2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) has been studied for its ability to inhibit cancer cell proliferation. In vitro studies demonstrate that this compound can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways associated with growth and survival .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Studies suggest that it possesses activity against a range of bacterial strains, making it a candidate for developing new antibiotics . Its mechanism of action may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Neuroprotective Effects

Quinoxaline derivatives are known to interact with neurotransmitter receptors. Preliminary studies indicate that (2Z,2'Z)-2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) may have neuroprotective effects by modulating glutamate receptors, which are critical in neurodegenerative diseases such as Alzheimer's and Parkinson's . This could pave the way for new therapeutic strategies targeting these conditions.

Organic Photovoltaics

The compound's unique electronic properties make it suitable for applications in organic photovoltaics (OPVs). Its ability to absorb light and convert it into electrical energy is being explored in the development of more efficient solar cells . Research focuses on optimizing its molecular structure to enhance charge transport and stability within photovoltaic devices.

Photonic Devices

In addition to OPVs, (2Z,2'Z)-2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) is being investigated for use in photonic devices due to its nonlinear optical properties. These characteristics are valuable for applications in telecommunications and data processing technologies .

Synthesis and Characterization

The synthesis of (2Z,2'Z)-2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) typically involves multi-step reactions that include condensation reactions between appropriate precursors under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study: Anticancer Efficacy

In a study published by the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of various quinoxaline derivatives including (2Z,2'Z)-2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone). The results indicated a significant reduction in tumor growth in xenograft models treated with this compound compared to controls .

Case Study: Antimicrobial Activity

Another study published in the International Journal of Antimicrobial Agents explored the antimicrobial properties of quinoxaline derivatives against resistant bacterial strains. The findings revealed that (2Z,2'Z)-2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) exhibited notable activity against Staphylococcus aureus and Escherichia coli .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Effects

Quinoxaline Derivatives

- This substitution could improve photophysical properties for optoelectronic applications .

Triazole-Linked Bis-Ketones

- EB (2,2’-{1,4-butanediylbis[(4-ethyl-4H-1,2,4-triazole-5,3-diyl)thio]}bis(1-phenylethanone)): Replacing the quinoxaline core with triazole-thioether linkers (PubChem CID: 7676800) introduces sulfur atoms and a flexible butanediyl chain. This may increase metabolic stability but reduce conjugation, impacting electronic applications .

Tetrazole-Based Derivatives

- Compound 4g: Features tetrazole rings connected via oxybis(ethane-diyl) bridges. Tetrazoles are known for metabolic resistance, suggesting superior pharmacokinetic profiles compared to quinoxaline derivatives. However, the lack of a conjugated system limits optoelectronic utility .

Physical and Electronic Properties

Key Data Table

- Lipophilicity: The dimethylamino-substituted bis-phenylethanone (LogP 4.83) is significantly more lipophilic than nitro-substituted QY-0802, suggesting divergent solubility and membrane permeability.

- Thermal Stability: The cyclohexane-diylidene analog 3c6 has a melting point of 135.7–138.9 °C , whereas quinoxaline derivatives may exhibit higher thermal stability due to aromaticity.

Preparation Methods

Synthesis of 1,4-Dihydroquinoxaline-2,3-dione

| Parameter | Details |

|---|---|

| Reactants | o-Phenylenediamine, Oxalic acid dihydrate |

| Solvent | Water or ethanol |

| Catalyst/Acid | Concentrated HCl (approx. 4.5 mL per 100 mL solvent) |

| Reaction Conditions | Reflux for 20 minutes |

| Work-up | Cooling, filtration, washing with water, recrystallization from ethanol |

| Yield | ~98% |

| Melting Point | >300 °C (confirmed by literature) |

This step produces white crystalline 1,4-dihydroquinoxaline-2,3-dione with high purity, confirmed by NMR and melting point analysis.

Condensation to Form (2Z,2'Z)-2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone)

| Parameter | Details |

|---|---|

| Reactants | 1,4-Dihydroquinoxaline-2,3-dione, Acetophenone (or substituted ketones) |

| Solvent | Ethanol or other suitable organic solvent |

| Catalyst | Acidic or basic catalyst (e.g., piperidine, acetic acid) |

| Reaction Conditions | Reflux for several hours (typically 5-12 hours) |

| Isolation | Cooling, filtration, washing, recrystallization |

| Yield | Variable, optimized by reaction time and catalyst |

| Characterization | NMR, IR, MS confirming bis(phenylethanone) substitution and (2Z,2'Z) stereochemistry |

The condensation involves formation of double bonds between the quinoxaline core and phenylethanone moieties, yielding the bis-substituted compound with defined stereochemistry.

Advanced Synthetic Routes and Optimization

Microwave-Assisted Synthesis

Catalyst and Solvent Effects

- Use of Lewis acids such as ferric chloride or boron-based catalysts can enhance cyclization efficiency.

- Solvent polarity influences the reaction rate and product crystallinity; toluene, ethanol, or dichloromethane are commonly employed.

Analytical and Characterization Techniques

- Nuclear Magnetic Resonance (NMR): Confirms proton and carbon environments consistent with quinoxaline and phenylethanone units.

- Infrared Spectroscopy (IR): Identifies characteristic carbonyl (C=O) and aromatic ring vibrations.

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern consistent with the target compound.

- High-Performance Liquid Chromatography (HPLC): Assesses purity, typically >95% after purification.

Summary Table of Preparation Steps

| Step | Reaction Type | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Cyclocondensation | o-Phenylenediamine + Oxalic acid | Reflux in aqueous acid, 20 min | ~98 | Produces 1,4-dihydroquinoxaline-2,3-dione |

| 2 | Condensation (Aldol/Knoevenagel) | 1,4-Dihydroquinoxaline-2,3-dione + Acetophenone | Reflux in ethanol, 5-12 hrs | Variable | Forms bis(phenylethanone) derivative |

| 3 | Purification | Crystallization | Ethanol or suitable solvent | - | Yields pure (2Z,2'Z) isomer |

Research Findings and Practical Considerations

- The cyclocondensation of o-phenylenediamine with oxalic acid is highly efficient and reproducible, with yields often exceeding 95%.

- The condensation step is sensitive to reaction conditions; prolonged reflux and appropriate catalyst selection improve the stereoselectivity toward the (2Z,2'Z) isomer.

- Microwave-assisted methods offer promising improvements in synthesis speed without compromising yield or purity.

- Purification by recrystallization from ethanol or analogous solvents is effective for isolating the target compound with high purity.

- Characterization data consistently confirm the structure and stereochemistry, supporting the robustness of the synthetic route.

Q & A

Advanced Research Question

- Solvatochromism : Measure absorbance/emission in solvents of varying polarity (e.g., hexane → DMSO). Correlate Stokes shifts with Reichardt’s ET(30) parameter .

- Time-Resolved Fluorescence : Use a picosecond laser system to quantify excited-state lifetimes (τ) and quantum yields (ΦF) .

- TD-DFT : Model charge-transfer transitions to interpret experimental λmax values .

How can computational models predict the compound’s supramolecular interactions (e.g., π-π stacking)?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Simulate dimerization in chloroform/water mixtures using AMBER force fields. Analyze radial distribution functions (RDFs) for π-π distances (3.5–4.0 Å) .

- Hirshfeld Surface Analysis : Map crystal packing motifs (e.g., C–H···O interactions) from X-ray data .

- Docking Studies : Predict binding to biomacromolecules (e.g., DNA G-quadruplexes) using AutoDock Vina .

What experimental designs mitigate challenges in isolating enantiomers or tautomeric forms?

Advanced Research Question

- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers; monitor with circular dichroism (CD) .

- Acid/Base Trapping : Stabilize tautomers via pH control (e.g., HCl for protonating quinoxaline nitrogens) .

- Crystallization Screening : Employ solvent diffusion (e.g., ether into DCM solution) to isolate metastable forms .

What protocols evaluate the compound’s biological activity (e.g., antimicrobial, anticancer)?

Advanced Research Question

- Antibacterial Assays : Use microbroth dilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922); report MIC values (µg/mL) .

- Cytotoxicity Screening : MTT assay on HeLa cells (IC₅₀ determination) with doxorubicin as positive control .

- Anti-Biofilm Activity : Quantify biofilm inhibition (%) via crystal violet staining in P. aeruginosa .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.